molecular formula C11H13F2NO B1621488 N-(3,4-difluorophenyl)-2,2-dimethylpropanamide CAS No. 205756-46-3

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide

Cat. No.: B1621488
CAS No.: 205756-46-3
M. Wt: 213.22 g/mol
InChI Key: GDCSMKQNTXLXRD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of a difluorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2,2-dimethylpropanoic acid.

    Amidation Reaction: The 3,4-difluoroaniline undergoes an amidation reaction with 2,2-dimethylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors and automated systems to handle the reagents and control the reaction conditions precisely.

    Optimization: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and reaction time.

    Purification: Using industrial-scale purification techniques like distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products may include various substituted phenyl derivatives.

    Oxidation Products: Oxidation of the amide group can lead to the formation of nitroso or nitro compounds.

    Hydrolysis Products: Hydrolysis yields 3,4-difluoroaniline and 2,2-dimethylpropanoic acid.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-difluorophenyl)-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The difluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in the development of new therapeutics.

Industry

In the industrial sector, this compound is explored for its applications in the production of agrochemicals and materials. Its chemical stability and reactivity make it suitable for use in formulations that require robust performance under various conditions.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2,2-dimethylpropanamide exerts its effects depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group can enhance binding affinity and selectivity, while the amide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide
  • N-(3,4-dimethylphenyl)-2,2-dimethylpropanamide
  • N-(3,4-difluorophenyl)-2,2-dimethylbutanamide

Uniqueness

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced metabolic stability and specific binding interactions are desired. Compared to its analogs, the difluorophenyl derivative often exhibits superior performance in terms of chemical stability and biological activity.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCSMKQNTXLXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360529
Record name N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205756-46-3
Record name N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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